molecular formula C13H16N4OS B2967482 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034502-17-3

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2967482
CAS No.: 2034502-17-3
M. Wt: 276.36
InChI Key: MQYVMSKXMSSWLD-UHFFFAOYSA-N
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Description

This compound features a urea core substituted with two distinct moieties:

  • Imidazole arm: A 2-cyclopropyl-1H-imidazole group linked via an ethyl chain.
  • Thiophene arm: A thiophen-2-yl group, which contributes π-electron density and influences solubility and binding interactions.

Properties

IUPAC Name

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-13(16-11-2-1-9-19-11)15-6-8-17-7-5-14-12(17)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYVMSKXMSSWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature.

Biological Activity

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-(2-cyclopropylimidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea, with the molecular formula C₁₅H₁₉N₃OS. It has a molecular weight of 287.38 g/mol. The structure includes an imidazole ring, a cyclopropyl group, and a thiophene ring, which are known to interact with various biological targets.

PropertyDetails
IUPAC Name1-(2-(2-cyclopropylimidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
Molecular FormulaC₁₅H₁₉N₃OS
Molecular Weight287.38 g/mol
CAS Number2035007-19-1

The biological activity of this compound is attributed to several mechanisms:

Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

Protein Interaction : The thiophene moiety may interact with hydrophobic pockets in proteins, influencing their functions.

Covalent Bond Formation : The urea group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea exhibit antimicrobial properties. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has demonstrated that certain urea derivatives can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in animal models. This suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Anticancer Activity

Studies have indicated that compounds with similar structures may also exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. Specific derivatives have shown promise in inhibiting tumor growth in preclinical models .

Study on TNF-alpha Production Inhibition

In a study evaluating the effects of urea derivatives on TNF-alpha production, it was found that certain structural modifications enhanced inhibitory activity significantly. The study highlighted the importance of hydrophobic substituents at specific positions on the urea moiety for increased potency .

Evaluation of Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds demonstrated that modifications to the thiophene ring could enhance activity against Gram-positive bacteria. The study reported minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Comparison with Similar Compounds

Hypothesized Properties :

  • Molecular formula : Estimated as C₁₃H₁₉N₄OS (calculated based on structural analogs).
  • Molecular weight : ~279.07 g/mol.
  • Key features: The urea scaffold is a privileged structure known for promiscuous receptor binding, while the thiophene and cyclopropyl groups may modulate selectivity and pharmacokinetics .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related ureas from diverse sources:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-cyclopropylimidazole-ethyl, thiophen-2-yl C₁₃H₁₉N₄OS ~279.07 Hypothesized improved metabolic stability due to cyclopropyl group .
S24 () Imidazolylpropyl, purine-phenyl C₂₃H₂₈N₈O₂ 464.53 Nek2 kinase inhibitor; purine moiety enhances ATP-binding pocket interactions .
C19 () 3-Methoxyphenyl dihydroimidazolamine C₁₀H₁₃N₃O 191.23 Hydrobromide salt; potential CNS activity due to methoxy-phenyl substitution .
7a () Tetrahydrobenzo[b]thiophene, hydrazono-benzoyl C₁₇H₁₅N₃O₂S 325.38 Anticandidate for anticancer studies; fused thiophene enhances planarity .
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea () Benzimidazole, nitro-phenyl C₁₄H₁₁N₅O₃ 297.27 Nitro group may confer redox activity; benzimidazole enhances DNA intercalation .

Key Observations:

Substituent Impact on Binding: The thiophen-2-yl group in the target compound offers a balance of hydrophobicity and π-stacking capability compared to methoxyphenyl (C19) or purine (S24). Thiophene’s lower electron density than benzene may reduce nonspecific binding . Cyclopropyl vs. Alkyl Chains: Cyclopropyl’s ring strain and sp³ hybridization may restrict rotation, improving target selectivity over linear alkyl chains (e.g., S24’s propyl linker) .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of 2-aminoimidazoline derivatives with activated carbamates or isocyanates .

Privileged Structure Considerations :

  • Urea-imidazole-thiophene hybrids align with "privileged substructures" that mimic protein surface elements (e.g., β-turns), enabling broad receptor interactions .

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